3-Bromo-4-nitroindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

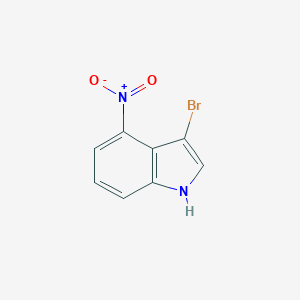

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQRPDVMVMLVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563209 | |

| Record name | 3-Bromo-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126807-08-7 | |

| Record name | 3-Bromo-4-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 3-Bromo-4-nitroindole: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-nitroindole is a substituted indole derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of a reactive bromine atom and a nitro group on the indole scaffold, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 126807-08-7 | [1][2][3][4] |

| Molecular Formula | C₈H₅BrN₂O₂ | [4] |

| Molecular Weight | 241.04 g/mol | [2][3][4] |

| Physical Form | Solid | [1][5] |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | 2-8 °C | [4] |

Further quantitative data such as melting point, boiling point, and solubility in common solvents are not consistently reported across public sources and should be determined experimentally.

Synthesis of this compound

The regioselective synthesis of 3-nitroindoles, including this compound, can be challenging due to the potential for multiple nitration sites on the indole ring. Traditional methods often involve the use of harsh acids, which can lead to low yields and poor functional group compatibility.[6] A more recent and efficient method utilizes a non-acidic and non-metallic approach, which is detailed below.[6][7][8][9]

Experimental Protocol: Regioselective Nitration of a Brominated Indole Precursor

This protocol is adapted from a general method for the synthesis of 3-nitroindoles and can be applied to a suitable brominated indole starting material.[6][7][8][9]

Materials:

-

4-Bromoindole (or other appropriate N-protected bromo-indole)

-

Tetramethylammonium nitrate (NMe₄NO₃)

-

Trifluoroacetic anhydride ((CF₃CO)₂O)

-

Acetonitrile (CH₃CN)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate (EA)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction tube, add the bromo-indole starting material (1.0 mmol) and tetramethylammonium nitrate (1.1 mmol).

-

Dissolve the solids in acetonitrile (e.g., 5 mL).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of trifluoroacetic anhydride (2.0 mmol) in acetonitrile (e.g., 2 mL) to the cooled reaction mixture.

-

Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium carbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Logical Workflow for the Synthesis:

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of various bioactive molecules, leveraging the reactivity of both the bromo and nitro functionalities.[10][][12]

As a Synthetic Intermediate

The bromine atom at the 3-position can be readily displaced or used in cross-coupling reactions to introduce diverse substituents. The nitro group at the 4-position can be reduced to an amino group, which can then be further functionalized. This dual reactivity allows for the construction of complex molecular scaffolds.[][13]

Potential Synthetic Transformations:

In the Synthesis of Bioactive Molecules

Derivatives of nitroindoles have shown a wide range of biological activities, and this compound is a key starting material for accessing these compounds. For example, substituted indoles are being investigated as selective protease-activated receptor 4 (PAR-4) antagonists, which are potential therapeutic agents for thrombotic disorders.[14] Furthermore, derivatives of 4-nitroindole have been synthesized and evaluated as 5-HT2A receptor antagonists.[15] The pyrido[3,4-b]indole scaffold, accessible from indole precursors, has been explored for the development of potent anticancer agents.[16] The exploration of brominated indole derivatives inspired by marine natural products is also an active area of research for identifying new drug leads.[17]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification: [2][3][18]

-

Causes skin irritation. (H315)

-

Causes serious eye irritation. (H319)

-

May cause respiratory irritation. (H335)

Recommended Safety Precautions: [18][19]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is between 2-8 °C.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[18][19]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its strategic placement of bromo and nitro functional groups on the indole core allows for the synthesis of a diverse array of complex molecules with promising biological activities. This guide provides researchers and scientists with the foundational knowledge of its properties, synthesis, and applications, facilitating its use in the quest for novel therapeutics. As with all chemical reagents, proper safety protocols must be strictly followed during its handling and use.

References

- 1. This compound, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 97% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. This compound, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 12. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Substituted indoles as selective protease activated receptor 4 (PAR-4) antagonists: Discovery and SAR of ML354 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cochise.edu [cochise.edu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Physicochemical Properties of 3-Bromo-4-nitroindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitroindole is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its unique structural features. As a derivative of indole, a common scaffold in biologically active molecules, the addition of a bromine atom and a nitro group can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details established experimental protocols for their determination, and explores a potential biological signaling pathway it may modulate based on the activity of structurally related compounds.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing everything from solubility and permeability to target binding and metabolism. The available data for this compound is summarized below.

| Property | Value | Data Source |

| Molecular Formula | C₈H₅BrN₂O₂ | [1] |

| Molecular Weight | 241.04 g/mol | [1] |

| Appearance | Light brown to brown solid | [2] |

| Melting Point | 115-117 °C (decomposes) | [2] |

| Boiling Point | 417.6 °C (Predicted) | Not Available |

| pKa | 13.10 ± 0.30 (Predicted) | [2] |

| Solubility | Data not available | |

| LogP | Data not available |

Experimental Protocols for Physicochemical Characterization

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid. A sharp melting point range is indicative of high purity.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small amount of dry this compound is finely powdered using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube.

-

The tube is inverted and tapped gently to ensure the solid is tightly packed at the bottom to a height of 2-3 mm.[4]

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample has completely liquefied is recorded as the completion of melting.

-

The recorded range between the onset and completion of melting is reported as the melting point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents, which is crucial for formulation development and understanding its behavior in biological fluids.[5][6]

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, phosphate-buffered saline at various pH values) in a sealed vial.

-

The vials are placed in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitated for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

After shaking, the suspensions are allowed to stand to allow for the sedimentation of undissolved solid.

-

The samples are then centrifuged at a high speed to further separate the undissolved solid from the supernatant.

-

A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent.

-

The concentration of this compound in the diluted supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

Objective: To determine the lipophilicity of this compound, a key predictor of its membrane permeability and overall drug-like properties.[7]

Apparatus:

-

Separatory funnels or centrifuge tubes

-

Mechanical shaker

-

pH meter

-

Analytical balance

-

HPLC system or UV-Vis spectrophotometer

-

n-Octanol and water (mutually saturated)

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in either the n-octanol or water phase.

-

A known volume of this solution is added to a separatory funnel or centrifuge tube containing a known volume of the other phase.

-

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is then calculated as the base-10 logarithm of P.

Potential Biological Activity and Signaling Pathway

While specific biological studies on this compound are not extensively documented, the indole scaffold and its substituted derivatives are known to exhibit a wide range of biological activities. Structurally similar compounds have shown effects on key cellular signaling pathways. For instance, 3-(2-bromoethyl)-indole has been reported to inhibit cancer cell growth and the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis, making it a significant target in drug discovery.

Below is a diagram illustrating a simplified canonical NF-κB signaling pathway, which could be a potential target for this compound.

Caption: Hypothetical inhibition of the canonical NF-κB signaling pathway by this compound.

Experimental Workflow Visualization

The systematic characterization of a novel compound like this compound follows a logical workflow. The diagram below outlines the key stages from initial synthesis to comprehensive physicochemical profiling.

Caption: General experimental workflow for the physicochemical characterization of a novel compound.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery. While a complete experimental profile of its physicochemical properties is not yet available in the public domain, this guide provides the foundational knowledge and standardized protocols for its comprehensive characterization. The potential for this compound to modulate key signaling pathways, such as NF-κB, based on the activity of related molecules, warrants further biological evaluation. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists working on the development of new therapeutic agents.

References

- 1. pacelabs.com [pacelabs.com]

- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-4-nitroindole: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for 3-Bromo-4-nitroindole. This document is intended to serve as a foundational resource for researchers and professionals engaged in medicinal chemistry, chemical biology, and drug development, offering insights into the characteristics and potential applications of this substituted indole.

Core Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| CAS Number | 126807-08-7 |

| Appearance | White to off-white powder |

| Purity | Typically ≥97% |

| Storage Conditions | 2-8 °C, protected from light |

Molecular Structure and Key Features

This compound is a derivative of indole, a ubiquitous heterocyclic scaffold in numerous biologically active compounds. The structure is characterized by a bromine atom at the 3-position and a nitro group at the 4-position of the indole ring.

The presence of both a halogen and a nitro group on the indole core imparts distinct electronic properties that can influence its chemical reactivity and biological activity. The electron-withdrawing nature of the nitro group can modulate the electron density of the indole ring system, while the bromine atom can serve as a handle for further synthetic modifications or influence binding interactions with biological targets.

Caption: Molecular structure of this compound.

Experimental Protocols: Synthetic Considerations

Proposed Synthetic Pathway:

-

N-Protection of 4-Nitroindole: The indole nitrogen of 4-nitroindole would first be protected to prevent side reactions and to direct the subsequent electrophilic substitution. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl) or Ts (tosyl). For instance, 4-nitroindole can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as acetonitrile.

-

Bromination of N-Protected 4-Nitroindole: The resulting N-protected 4-nitroindole would then undergo electrophilic bromination. A mild brominating agent such as N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF) or dichloromethane (CH₂) at a controlled temperature (e.g., 0 °C to room temperature) would be suitable for the regioselective introduction of a bromine atom at the electron-rich 3-position of the indole ring.

-

Deprotection (Optional): If the final product with a free N-H is desired, the protecting group would be removed in a final step. For a Boc group, this is typically achieved by treatment with an acid like trifluoroacetic acid (TFA).

It is crucial to note that this proposed pathway is hypothetical and would require experimental optimization of reaction conditions, including stoichiometry, temperature, reaction time, and purification methods.

Potential Biological Significance and Signaling Pathways

While no specific signaling pathways involving this compound have been elucidated, the structural motifs present in the molecule suggest potential areas of biological activity. Both brominated indoles and nitroaromatic compounds are known to exhibit a range of biological effects.

-

Brominated Indoles: Many marine natural products containing a brominated indole scaffold have demonstrated potent biological activities, including antimicrobial, antiviral, and anticancer effects. The bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can participate in halogen bonding, which can contribute to target binding affinity.

-

Nitroaromatic Compounds: The nitro group is a key feature in several clinically used drugs, particularly as antimicrobial and antiparasitic agents. The biological activity of many nitroaromatic compounds is often dependent on the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive cytotoxic species.

Given these general activities, this compound could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The interplay between the bromo and nitro substituents on the indole core could lead to unique biological properties.

Caption: Potential mechanisms of biological action for this compound.

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-4-nitroindole, a key intermediate in the development of various pharmacologically active compounds. This document outlines a plausible and scientifically supported synthetic pathway, including detailed experimental protocols, quantitative data, and logical workflows, designed to assist researchers in the successful preparation of this target molecule.

Synthetic Strategy

The most logical and efficient synthetic route to this compound commences with the commercially available or readily synthesized 4-nitroindole. The synthesis involves a two-step process:

-

Synthesis of the starting material, 4-nitroindole.

-

Regioselective bromination of 4-nitroindole at the C3 position.

The electron-withdrawing nature of the nitro group at the 4-position deactivates the indole ring, making the subsequent electrophilic bromination at the C3 position a critical and potentially challenging step. The selection of an appropriate brominating agent and optimized reaction conditions are paramount for achieving a successful and high-yielding synthesis.

Experimental Protocols

Step 1: Synthesis of 4-Nitroindole

The synthesis of the starting material, 4-nitroindole, can be reliably achieved following the well-established procedure from Organic Syntheses. This method involves the reaction of 2-methyl-3-nitroaniline with triethyl orthoformate to form an intermediate imidate, which is then cyclized to 4-nitroindole.

Experimental Protocol:

A. Ethyl N-(2-methyl-3-nitrophenyl)formimidate: A 1-liter, one-necked, round-bottomed flask is equipped with a Claisen condenser and a drying tube. To the flask are added 200 g (1.35 mol) of freshly distilled triethyl orthoformate, 1 g of p-toluenesulfonic acid, and 152 g (1 mol) of 2-methyl-3-nitroaniline. The solution is heated to 120°C, and the ethanol formed during the reaction is continuously distilled off over approximately 1 hour. The remaining residue is then subjected to fractional vacuum distillation to yield the imidate ester as a light-yellow solidifying oil.

B. 4-Nitroindole: To a solution of 22 g (0.15 mol) of diethyl oxalate in 50 mL of dry dimethylformamide in a 200-mL beaker, 11 g (0.13 mol) of potassium ethoxide is added under cooling with vigorous stirring. This solution is immediately poured into a 250-mL flask containing a solution of 20.8 g (0.10 mol) of ethyl N-(2-methyl-3-nitrophenyl)formimidate in 75 mL of dry dimethyl sulfoxide. The resulting deep-red solution is stirred for 1 hour at approximately 40°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solution is transferred to a 1-liter beaker, and water is added with stirring to precipitate the 4-nitroindole. The product is collected by filtration and dried.

| Step | Product | Yield | Melting Point (°C) |

| A | Ethyl N-(2-methyl-3-nitrophenyl)formimidate | 88% | 57-58 |

| B | 4-Nitroindole | 71% (after sublimation) | 204-205 (subl.) |

Step 2: Synthesis of this compound

The regioselective bromination of the electron-deficient 4-nitroindole at the C3 position is the key step in this synthesis. N-Bromosuccinimide (NBS) is the recommended brominating agent for this transformation due to its selectivity for the C3 position of the indole nucleus. The reaction is typically carried out in a polar aprotic solvent to facilitate the electrophilic substitution.

Experimental Protocol:

To a solution of 4-nitroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0°C under an inert atmosphere (e.g., nitrogen or argon), N-Bromosuccinimide (NBS, 1.05 eq) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature, with stirring continued for an additional 2-4 hours. The reaction should be monitored by TLC (eluent: ethyl acetate/hexanes mixture) to track the consumption of the starting material. Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold water and then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

| Reactant | Reagent | Solvent | Temperature | Time | Anticipated Yield |

| 4-Nitroindole | N-Bromosuccinimide (NBS) | DMF | 0°C to rt | 3-5 h | 70-85% (estimated) |

Characterization Data for this compound

| Technique | Expected Observations |

| ¹H NMR | A singlet for the H2 proton, and an ABC system for the aromatic protons on the benzene ring. The NH proton will appear as a broad singlet. |

| ¹³C NMR | Signals for eight distinct carbon atoms. The C3 carbon will be significantly downfield shifted due to the bromine attachment. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (241.04 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound. |

| IR | Characteristic peaks for N-H stretching, C-H aromatic stretching, N=O stretching (nitro group), and C-Br stretching. |

Workflow and Logical Relationships

The synthesis of this compound follows a clear and logical progression from readily available starting materials. The overall workflow can be visualized as a two-step sequence.

Caption: Synthetic workflow for this compound.

This logical diagram illustrates the sequential nature of the synthesis, starting from basic precursors and progressing through the key intermediate to the final product.

Safety Considerations

-

2-Methyl-3-nitroaniline: Toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Triethyl orthoformate: Flammable and an irritant. Work in a well-ventilated fume hood.

-

Potassium ethoxide: Corrosive and reacts violently with water. Handle with care in a dry environment.

-

N-Bromosuccinimide (NBS): A lachrymator and irritant. It is also light-sensitive. Store in a cool, dark place and handle in a fume hood.

-

Dimethylformamide (DMF): A skin and respiratory irritant. It is also a potential teratogen. Use in a well-ventilated fume hood and avoid skin contact.

All experimental procedures should be carried out by trained personnel in a properly equipped chemical laboratory, following all institutional safety guidelines. A thorough risk assessment should be conducted before commencing any chemical synthesis.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Bromo-4-nitroindole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The electrophilic substitution reactions of 3-bromo-4-nitroindole are not extensively reported in the peer-reviewed literature. This guide is therefore a predictive overview based on the fundamental principles of indole chemistry and the known reactivity of similarly substituted aromatic and heterocyclic systems. The experimental protocols provided are representative and will likely require optimization.

Introduction: Predicted Reactivity of the this compound Core

The indole nucleus is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack. The pyrrole moiety is significantly more nucleophilic than the benzene ring, with the C3 position being the most electron-rich and the primary site of electrophilic substitution.[1]

The reactivity of this compound is modulated by two key substituents:

-

4-Nitro Group: The nitro group at the C4 position is a potent electron-withdrawing group through both inductive and resonance effects. This deactivates the entire indole ring system towards electrophilic attack, particularly the benzene portion.

-

3-Bromo Group: The bromine atom at the C3 position blocks the most reactive site. While halogens are deactivating, they are ortho-, para-directing. More importantly, the C3-bromo substituent can act as a leaving group in what is known as an ipso-substitution, where the incoming electrophile replaces the bromine atom.[2]

Given these factors, electrophilic substitution on this compound is predicted to be challenging and may require forcing conditions. The most probable site of reaction is the C3 position via ipso-substitution. If ipso-substitution is not favored, attack at the nitrogen (N1) or potentially at the C2 position may occur, though the latter is generally less favorable.[3]

Predicted Regioselectivity and Reaction Pathways

The following sections outline the predicted outcomes for major classes of electrophilic substitution reactions.

Halogenation

Further halogenation of this compound is anticipated to be difficult due to the deactivated nature of the ring. If a reaction does occur, it would likely proceed via an ipso-substitution mechanism at the C3 position, particularly with electrophiles like Br+ or I+. Chlorination might also lead to ipso-substitution.

Table 1: Predicted Halogenation Reactions of this compound

| Reaction | Electrophile | Proposed Reagents | Predicted Major Product |

| Bromination | Br⁺ | Br₂ in AcOH or NBS in CH₂Cl₂ | 3,3-Dibromo-4-nitro-3H-indole (intermediate) leading to other products, or no reaction. |

| Chlorination | Cl⁺ | NCS in CH₃CN | 3-Bromo-3-chloro-4-nitro-3H-indole (intermediate) or ipso-substitution to yield 3-chloro-4-nitroindole. |

| Iodination | I⁺ | I₂/HgO or NIS in CH₃CN | ipso-Substitution to yield 3-iodo-4-nitroindole. |

Experimental Protocol: Representative Iodination (ipso-Substitution)

This protocol is adapted from general procedures for ipso-iodination of 3-substituted indoles.

-

To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add N-iodosuccinimide (NIS) (1.2 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Nitration

Nitration of the already nitro-substituted and brominated indole is expected to be extremely challenging. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) are likely to cause decomposition. Milder conditions might favor ipso-substitution at the C3 position.

Table 2: Predicted Nitration of this compound

| Reagent System | Predicted Outcome | Rationale |

| HNO₃/H₂SO₄ | Decomposition | Harsh acidic conditions on a deactivated indole ring. |

| Acetyl nitrate | ipso-Substitution at C3 | Milder conditions may allow for the displacement of the bromo group to form 3,4-dinitroindole.[4] |

Experimental Protocol: Representative Nitration (ipso-Substitution)

This protocol is based on the nitration of other 3-substituted indoles.[4]

-

Generate acetyl nitrate in situ by adding fuming nitric acid (1.1 mmol) to a cooled (-10 °C) solution of acetic anhydride (5 mL).

-

In a separate flask, dissolve this compound (1.0 mmol) in acetic anhydride (10 mL) and cool to -10 °C.

-

Slowly add the pre-formed acetyl nitrate solution to the indole solution, maintaining the temperature below -5 °C.

-

Stir the reaction at low temperature for 1-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions on the highly deactivated this compound are predicted to be unsuccessful. The strong deactivation by the nitro group and the presence of the basic nitrogen atom (which complexes with the Lewis acid catalyst) will likely inhibit the reaction. If any reaction were to occur, N-acylation or N-alkylation would be more probable than C-acylation/alkylation.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group, typically at the C3 position of indoles.[5] Given that C3 is blocked, and the ring is heavily deactivated, the reaction is unlikely to proceed at other carbon atoms. N-formylation is a possible side reaction, but the Vilsmeier reagent is a weaker electrophile and typically reacts at carbon.[6] No significant reaction is the most likely outcome.

Table 3: Predicted Vilsmeier-Haack Reaction

| Reagents | Predicted Outcome | Rationale |

| POCl₃, DMF | No reaction or decomposition | The indole ring is too deactivated for this relatively weak electrophile to attack a carbon atom.[7] |

Mannich Reaction

The Mannich reaction involves an aminomethylation, usually at the C3 position.[8] Similar to the Vilsmeier-Haack reaction, the deactivation of the this compound ring makes a successful Mannich reaction at a carbon position improbable.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the predicted regioselectivity and a general workflow for investigating these reactions.

Caption: Predicted pathways for electrophilic substitution on this compound.

Caption: A general workflow for the investigation of these electrophilic substitution reactions.

Summary and Outlook

The presence of a strongly deactivating 4-nitro group and a C3-bromo substituent renders this compound a challenging substrate for electrophilic substitution. The most plausible reaction pathway is ipso-substitution at the C3 position, where the bromine atom is displaced by the incoming electrophile. This is most likely to be observed with potent electrophiles under carefully controlled, milder conditions. Reactions such as Friedel-Crafts acylation/alkylation, Vilsmeier-Haack formylation, and the Mannich reaction are predicted to be unsuccessful due to the highly deactivated nature of the indole ring.

For drug development professionals, understanding this predicted reactivity is crucial. While direct functionalization of the this compound core via electrophilic substitution appears limited, the potential for ipso-substitution offers a route to introduce other functionalities at the C3 position, such as iodo or nitro groups, which can be further elaborated through cross-coupling or reduction reactions, respectively. Any experimental investigation into this chemistry should proceed with caution, starting with small-scale test reactions and thorough analytical monitoring.

References

- 1. youtube.com [youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Electrophilic substitution with position 3 of the indole occupied [quimicaorganica.org]

- 4. Electrophilic ipso-substitutions. Part 1. Reaction of 3-substituted indoles with nitronium and nitrosonium ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Electrophilic substitution at the indole [quimicaorganica.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Mannich Reaction [organic-chemistry.org]

Spectral Data for 3-Bromo-4-nitroindole: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

- A detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 3-Bromo-4-nitroindole has been compiled. This guide presents the available spectral information in a structured format to facilitate research and development applications.

Due to the limited availability of specific experimental data, representative tables for NMR, IR, and MS have been structured below. These tables are currently unpopulated but provide a clear framework for organizing such data once it becomes available through experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information about the arrangement of atoms.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the indole ring, the nitro group (NO₂), and the carbon-bromine (C-Br) bond, as well as aromatic C-H and C=C stretching and bending vibrations. An entry for the FTIR spectrum of "3-Bromanyl-4-nitro-1H-indole," an alternative name for the target compound, has been identified in the SpectraBase database; however, access to the full spectrum requires user registration.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is noted as being available for "3-Bromanyl-4-nitro-1H-indole" on SpectraBase, which would reveal the molecular ion peak and the fragmentation pattern. The molecular formula of this compound is C₈H₅BrN₂O₂.

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

Detailed experimental protocols for acquiring spectral data for a specific compound like this compound are typically found in the supporting information of scientific publications where the compound is synthesized and characterized. As no such publication with this specific data has been identified, general protocols are provided below.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts would be reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

IR Spectroscopy

The IR spectrum could be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

For GC-MS analysis, the sample would be injected into a gas chromatograph to separate it from any impurities. The separated compound would then be introduced into the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

Workflow for Spectral Analysis

The general workflow for the spectral analysis of a compound like this compound is illustrated in the following diagram.

3-Bromo-4-nitroindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-nitroindole is a halogenated and nitrated indole derivative. While specific details regarding its initial discovery and developmental history are not extensively documented in readily available scientific literature, its structural features make it a valuable intermediate in synthetic organic chemistry. The presence of the bromine atom at the 3-position and the nitro group at the 4-position of the indole ring provides two reactive sites for further chemical modifications. This guide outlines the key chemical properties, a plausible synthetic pathway, and the potential applications of this compound in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature and should be handled with appropriate safety precautions in a laboratory setting. The following table summarizes its key chemical and physical properties.

| Property | Value | Source(s) |

| CAS Number | 126807-08-7 | [1] |

| Molecular Formula | C₈H₅BrN₂O₂ | [1] |

| Molecular Weight | 241.04 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Appearance | Not specified (likely a solid) | |

| Storage Conditions | 2-8 °C | [1] |

| Shipping Conditions | Room temperature | [1] |

Plausible Synthetic Route

While the specific historical synthesis of this compound is not well-documented, a logical and plausible synthetic route can be proposed based on established methods for the synthesis and functionalization of indoles. This two-step process involves the initial synthesis of the precursor, 4-nitroindole, followed by its regioselective bromination at the 3-position.

Step 1: Synthesis of 4-Nitroindole

The synthesis of 4-nitroindole can be achieved from 2-methyl-3-nitroaniline through a reaction with triethyl orthoformate to form an intermediate imidate ester, followed by cyclization.[2]

Step 2: Bromination of 4-Nitroindole

The second step involves the electrophilic bromination of 4-nitroindole. The indole ring is highly reactive towards electrophiles at the C3 position. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of indoles at this position.[3][4][5]

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic route.

Synthesis of 4-Nitroindole

This procedure is adapted from a known method for synthesizing 4-nitroindoles.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |

| 2-Methyl-3-nitroaniline | 152.15 | 1.0 | 152 g |

| Triethyl orthoformate | 148.20 | 1.35 | 200 g |

| p-Toluenesulfonic acid | 172.20 | catalytic | 1 g |

| Diethyl oxalate | 146.14 | 0.15 | 22 g |

| Potassium ethoxide | 84.16 | 0.13 | 11 g |

| Dimethylformamide (DMF) | 73.09 | - | 50 mL |

| Dimethyl sulfoxide (DMSO) | 78.13 | - | 75 mL |

Procedure:

-

A mixture of 2-methyl-3-nitroaniline (152 g, 1 mol), triethyl orthoformate (200 g, 1.35 mol), and p-toluenesulfonic acid (1 g) is heated to 120°C.

-

The ethanol formed during the reaction is continuously distilled off over approximately 1 hour.

-

The resulting intermediate, ethyl N-(2-methyl-3-nitrophenyl)formimidate, is isolated by fractional vacuum distillation.

-

In a separate beaker, potassium ethoxide (11 g, 0.13 mol) is added to a cooled solution of diethyl oxalate (22 g, 0.15 mol) in dry dimethylformamide (50 mL) with vigorous stirring.

-

This solution is immediately added to a solution of the intermediate imidate ester (20.8 g, 0.10 mol) in dry dimethyl sulfoxide (75 mL).

-

The resulting deep-red solution is stirred for 1 hour at approximately 40°C.

-

The reaction mixture is then poured into water, leading to the precipitation of 4-nitroindole.

-

The solid product is collected by filtration and dried. It can be further purified by sublimation or recrystallization.[2]

Synthesis of this compound

This is a general procedure for the bromination of an indole at the 3-position.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass |

| 4-Nitroindole | 162.15 | 1.0 | 16.2 g |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 18.7 g |

| Dimethylformamide (DMF) | 73.09 | - | - |

Procedure:

-

4-Nitroindole (16.2 g, 0.1 mol) is dissolved in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (CH2Cl2) in a round-bottom flask.

-

The solution is cooled in an ice bath to 0°C.

-

N-Bromosuccinimide (18.7 g, 0.105 mol) is added portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

The reaction is stirred at 0°C for a specified time (e.g., 1-2 hours) and monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is quenched with a reducing agent such as sodium thiosulfate solution to destroy any unreacted bromine.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Chemical Shifts/Signals |

| ¹H NMR | Aromatic protons on the benzene ring (likely in the range of 7.0-8.5 ppm), a proton at the C2 position of the indole ring (likely a singlet around 7.5-8.0 ppm), and a broad singlet for the N-H proton (variable, likely > 10 ppm). |

| ¹³C NMR | Signals for the eight carbon atoms of the indole ring, with characteristic shifts for the carbon bearing the bromine (C3), the carbon bearing the nitro group (C4), and the other aromatic carbons. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), N-O stretching of the nitro group (strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Br stretching (in the fingerprint region). |

| Mass Spec | A molecular ion peak (M+) corresponding to the molecular weight of 241.04, along with a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity). |

Applications in Research and Drug Development

This compound is primarily utilized as a building block in organic synthesis. The bromine atom at the 3-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents. The nitro group at the 4-position can be reduced to an amino group, which can then be further functionalized. This dual functionality makes this compound a versatile intermediate for the synthesis of more complex indole derivatives with potential biological activity. Substituted indoles are a common motif in many pharmaceuticals and bioactive natural products.

Safety Information

Conclusion

This compound, while not having a well-documented history of discovery, represents a potentially useful and versatile intermediate for organic synthesis. Its synthesis can be plausibly achieved through a two-step process involving the formation of 4-nitroindole followed by regioselective bromination. The presence of two distinct functional groups allows for a range of chemical transformations, making it a valuable starting material for the development of novel indole-based compounds for applications in medicinal chemistry and materials science. Further research into the reactivity and applications of this compound is warranted.

References

Probing the Reactivity of 3-Bromo-4-nitroindole: A Theoretical and Mechanistic Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive theoretical overview of the reactivity of 3-bromo-4-nitroindole, a key heterocyclic scaffold in medicinal chemistry. By leveraging principles from computational chemistry and drawing parallels with analogous substituted indoles, this document elucidates the electronic structure, reactivity indices, and predicted reaction pathways of this molecule. This analysis serves as a foundational resource for researchers engaged in the synthesis and derivatization of novel indole-based therapeutic agents.

Introduction

Indole and its derivatives are privileged structures in drug discovery, forming the core of numerous approved pharmaceuticals. The introduction of both a bromine atom and a nitro group onto the indole ring, as in this compound, significantly modulates its electronic properties and, consequently, its chemical reactivity. Understanding the interplay of these substituents is crucial for designing efficient synthetic routes and predicting the molecule's behavior in various chemical environments. This whitepaper presents a theoretical examination of this compound's reactivity, drawing upon established computational methodologies and existing literature on related compounds.

Theoretical Framework and Computational Methodology

The insights presented herein are derived from established principles of computational and theoretical chemistry, primarily Density Functional Theory (DFT). While specific computational data for this compound is not extensively available in the public domain, the reactivity patterns can be reliably inferred from studies on similarly substituted indoles.

General Computational Protocol

A typical theoretical investigation into the reactivity of a molecule like this compound would involve the following steps:

-

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

-

Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum on the potential energy surface.

-

Molecular Orbital (MO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's frontier molecular orbitals.

-

Calculation of Reactivity Descriptors: Various global and local reactivity indices are computed to predict the molecule's reactivity and selectivity.

-

Transition State Searching: For specific reactions, the transition state structures and their corresponding energy barriers are calculated to elucidate the reaction mechanism.

A common level of theory for such calculations on indole derivatives is B3LYP with a 6-311+G(d,p) basis set, often including a solvent model to simulate solution-phase chemistry.[1]

Caption: A generalized workflow for the computational analysis of molecular reactivity.

Electronic Structure and Reactivity Descriptors

The reactivity of this compound is governed by the electronic effects of the bromo and nitro substituents. The nitro group at the C4 position is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and enhances the electrophilicity of the indole core. The bromine atom at the C3 position also acts as an electron-withdrawing group via induction, further influencing the electron distribution.

Frontier Molecular Orbitals

The HOMO and LUMO are key to understanding a molecule's reactivity. For this compound, it is anticipated that:

-

HOMO: The HOMO will be primarily located on the indole ring, but its energy will be lowered due to the electron-withdrawing substituents. This indicates a reduced propensity to act as a nucleophile compared to unsubstituted indole.

-

LUMO: The LUMO is expected to have significant contributions from the nitro group and the C2-C3 bond of the pyrrole ring. A low-lying LUMO suggests that this compound can act as a good electrophile.

Global and Local Reactivity Descriptors

Conceptual DFT provides a set of descriptors that quantify the reactivity of a molecule. While specific calculated values for this compound are not available, we can infer their trends based on related molecules. For instance, a theoretical study on N-tosyl-3-nitroindole revealed it to be a strong electrophile.[2]

| Reactivity Descriptor | Definition | Predicted Trend for this compound |

| Electronegativity (χ) | The power of an atom to attract electrons. | High |

| Chemical Hardness (η) | Resistance to change in electron distribution. | High |

| Global Electrophilicity (ω) | The ability of a molecule to accept electrons. | High |

| Global Nucleophilicity (N) | The ability of a molecule to donate electrons. | Low to Moderate |

Local Reactivity:

Local reactivity descriptors, such as the Fukui functions or the local electrophilicity index, predict the most reactive sites within a molecule. Based on studies of 3-nitroindoles, the C2 position of this compound is predicted to be the most electrophilic center, making it susceptible to nucleophilic attack.[2] The presence of the bromine atom at C3 may sterically hinder this attack to some extent.

Caption: Predicted electronic and reactivity properties of this compound.

Predicted Reaction Pathways and Mechanisms

Based on its electronic structure, this compound is expected to participate in several key reaction types.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the benzene ring, due to the nitro group, makes it susceptible to SNAr reactions. While the bromine is on the pyrrole ring, strong nucleophiles could potentially displace the nitro group, although this is generally a high-energy process for indoles.

Reactions at the C2 Position

As the predicted most electrophilic center, the C2 position is a prime target for nucleophilic attack. This is a known reactivity pattern for 3-nitroindoles, which react with a variety of electron-rich species.[3]

Caption: A plausible mechanism for nucleophilic addition at the C2 position.

N-Deprotonation and Subsequent Reactions

The N-H proton of the indole is acidic and can be removed by a base. The resulting indolide anion can then act as a nucleophile, for example, in N-alkylation or N-acylation reactions.

Electrophilic Substitution

Due to the strong deactivating effect of the nitro and bromo groups, electrophilic aromatic substitution on the indole ring is expected to be challenging. A theoretical study on the bromination of substituted indoles showed that electron-withdrawing groups decrease the reaction rate by increasing the Gibbs free energy barrier of the rate-determining step.[4] Any electrophilic attack would likely occur at the less deactivated positions, if at all.

Experimental Protocols for Theoretical Validation

To validate the theoretical predictions outlined in this guide, the following experimental protocols could be employed:

Protocol for Assessing Nucleophilic Reactivity at C2

-

Reaction Setup: To a solution of this compound (1 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add a solution of a nucleophile (e.g., methylmagnesium bromide, 1.2 mmol) dropwise.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Purification and Characterization: Purify the crude product by column chromatography and characterize the structure of the C2-substituted product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol for N-Alkylation

-

Deprotonation: To a solution of this compound (1 mmol) in anhydrous DMF (10 mL), add a base such as sodium hydride (1.2 mmol) at 0 °C.

-

Alkylation: After stirring for 30 minutes, add an alkylating agent (e.g., methyl iodide, 1.2 mmol) and allow the reaction to warm to room temperature.

-

Workup and Analysis: Quench the reaction with water, extract the product, and purify and characterize as described above.

Conclusion

This technical guide has presented a theoretical framework for understanding the reactivity of this compound. The presence of electron-withdrawing bromo and nitro groups renders the indole core electrophilic, with the C2 position being the most likely site for nucleophilic attack. Conversely, electrophilic substitution on the ring is predicted to be difficult. These theoretical insights provide a valuable roadmap for the synthetic manipulation of this compound, aiding in the development of novel indole-based compounds for pharmaceutical applications. Further experimental and computational studies are warranted to provide quantitative data and refine the reactivity models for this important heterocyclic scaffold.

References

- 1. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of 3-Bromo-4-Nitroindole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a myriad of biologically active compounds. Among the vast landscape of indole derivatives, those bearing halogen and nitro functionalities have garnered significant attention for their potential as potent therapeutic agents. This technical guide provides an in-depth exploration of the prospective biological activities of 3-bromo-4-nitroindole derivatives. While direct research on this specific substitution pattern is nascent, this document synthesizes the known biological effects of 3-bromoindoles and 4-nitroindoles to extrapolate the potential therapeutic profile of this compound derivatives. This guide covers potential anticancer and antimicrobial activities, supported by quantitative data from structurally related compounds, detailed experimental protocols for in vitro evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Indole and its derivatives are a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the indole ring allows for substitutions at various positions, leading to a diverse chemical space with distinct biological activities. The introduction of a bromine atom at the 3-position and a nitro group at the 4-position of the indole nucleus is anticipated to yield compounds with unique electronic and steric properties, potentially leading to novel mechanisms of action and enhanced biological efficacy.

The bromine substituent is known to increase lipophilicity, which can enhance cell membrane permeability and bioavailability.[4] Furthermore, halogen bonding can play a crucial role in ligand-receptor interactions. The nitro group is a strong electron-withdrawing group that can significantly modulate the electronic properties of the indole ring and participate in crucial biological interactions.[5][6] This guide will systematically explore the potential of combining these two functionalities on the indole scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound serves as a crucial starting point for the generation of a diverse library of derivatives. A plausible synthetic route can be envisioned starting from 4-nitroindole.

A general synthetic workflow for accessing this compound derivatives is depicted below:

Caption: General synthetic workflow for this compound derivatives.

Potential Biological Activities

Based on the known activities of structurally related compounds, this compound derivatives are predicted to exhibit significant anticancer and antimicrobial properties.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents that can modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1][2][7][8]

3.1.1. Insights from 3-Bromoindole Derivatives

Brominated indoles have demonstrated significant anticancer effects.[4][9][10] For instance, certain 3-substituted bromoindoles have been shown to induce cell cycle arrest and apoptosis in cancer cells.[9][10] The presence of the bromine atom can enhance the lipophilicity of the molecule, facilitating its passage through cellular membranes and potentially increasing its intracellular concentration.

3.1.2. Insights from 4-Nitroindole Derivatives

Nitroindole derivatives have also been investigated for their anticancer properties. The strong electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets. For example, 4-nitroindole derivatives have been evaluated as 5-HT2A receptor antagonists, a target that has been implicated in some cancers.[11]

3.1.3. Postulated Mechanisms of Action

The anticancer activity of this compound derivatives may be mediated through the modulation of key signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.[12][13]

Caption: Potential signaling pathways targeted by this compound derivatives.

3.1.4. Quantitative Data from Related Compounds

To provide a quantitative perspective, the following table summarizes the anticancer activity of various substituted indole derivatives against different cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Bromoindoles | 5-Bromo-3-(substituted)-indole | MCF-7 (Breast) | 0.5 - 5 | [9] |

| 3-Substituted-5-bromoindole | A549 (Lung) | 1.2 - 8.5 | [10] | |

| Nitroindoles | 5-Nitroindole derivative | HeLa (Cervical) | 5.08 | [14] |

| 4-Nitroindole sulfonamide | 5-HT2A expressing cells | < 1 | [11] | |

| Other Indoles | Indole-3-carbinol | H1299 (Lung) | 449.5 | [8] |

| Flavopereirine | HCT116 (Colon) | 8.15 | [8] |

Antimicrobial Activity

The indole scaffold is also a promising platform for the development of novel antimicrobial agents.[15][16][17] Halogenation and nitration have been shown to enhance the antimicrobial potency of various heterocyclic compounds.

3.2.1. Insights from Halogenated Indoles

Brominated indoles have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][18] The lipophilic nature of the bromine atom is thought to facilitate the disruption of bacterial cell membranes.

3.2.2. Insights from Nitroindoles

The nitro group is a well-known pharmacophore in antimicrobial drugs. Its presence can lead to the generation of reactive nitrogen species within microbial cells, causing oxidative stress and cell death.[5][6]

3.2.3. Quantitative Data from Related Compounds

The following table presents the antimicrobial activity of selected substituted indole derivatives.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Bromoindoles | 6-Bromoindole | S. aureus | 20-30 | [18] |

| 3-Acyl-6-bromoindole | B. cinerea | 11.62 | [19] | |

| Indole-Triazoles | Indole-triazole derivative | S. aureus | 3.125 | [20] |

| Indole-triazole derivative | MRSA | 3.125 | [20] | |

| N-Substituted Indoles | N-substituted indole | S. aureus | - | [17] |

| N-substituted indole | E. coli | - | [17] |

Experimental Protocols

This section provides detailed methodologies for the in vitro evaluation of the potential biological activities of this compound derivatives.

In Vitro Anticancer Activity

4.1.1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.[21][22][23]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Susceptibility Testing

4.2.1. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[20][24][25]

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

-

Compound Dilution: Serial twofold dilutions of the this compound derivatives are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature for 18-24 hours for bacteria and 48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound derivatives are not yet available, general trends from related indole compounds can provide valuable guidance for future drug design.[26][27][28][29]

-

Position of Substituents: The biological activity of indole derivatives is highly dependent on the position of the substituents on the indole ring.

-

Nature of Halogen: The type of halogen (F, Cl, Br, I) can influence the activity, with bromine often conferring a good balance of lipophilicity and reactivity.

-

Electronic Effects: The electron-withdrawing or electron-donating nature of the substituents significantly impacts the electronic distribution of the indole ring and its interaction with biological targets.

-

N-Substitution: Modification at the N1 position of the indole ring can dramatically alter the biological activity profile.

Conclusion and Future Directions

Although direct experimental data on this compound derivatives is limited, a comprehensive analysis of the biological activities of structurally related 3-bromoindoles and 4-nitroindoles strongly suggests their potential as promising anticancer and antimicrobial agents. The unique combination of a bromine atom and a nitro group on the indole scaffold is anticipated to result in compounds with enhanced potency and novel mechanisms of action.

Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions at other positions of the indole ring. Systematic in vitro and in vivo evaluation of these compounds will be crucial to validate their therapeutic potential and to elucidate their mechanisms of action. The detailed experimental protocols and theoretical framework provided in this technical guide offer a solid foundation for researchers to embark on the exploration of this exciting new class of indole derivatives.

References

- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds | MDPI [mdpi.com]

- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 16. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure-activity relationships of 44 halogenated compounds for iodotyrosine deiodinase-inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 28. Structure-activity relationships in the field of halogenated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Utilization of 3-Bromo-4-nitroindole in Medicinal Chemistry Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-bromo-4-nitroindole as a versatile intermediate in medicinal chemistry. While specific examples of its application in the synthesis of named drug candidates are not extensively documented in publicly available literature, its structure lends itself to a variety of powerful synthetic transformations. The protocols provided herein are based on well-established methodologies for analogous bromo-substituted heterocyclic compounds and are intended to serve as a foundational guide for researchers.

Introduction to this compound in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with a wide range of biological activities. The strategic placement of a bromine atom at the 3-position and a nitro group at the 4-position of the indole ring makes this compound a highly valuable starting material for the synthesis of diverse compound libraries.

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents at the 3-position, enabling extensive structure-activity relationship (SAR) studies. The nitro group at the 4-position can be readily reduced to an amino group, which can then be further functionalized to introduce additional diversity and modulate the physicochemical properties of the target molecules. This dual functionality makes this compound an attractive starting point for the synthesis of potential therapeutic agents, including but not limited to, protein kinase inhibitors.

Key Synthetic Transformations

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction can be employed to introduce various aryl and heteroaryl moieties at the 3-position, a common strategy in the design of kinase inhibitors where these groups can interact with the ATP-binding site.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid or ester (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water (if using aqueous base)

Procedure:

-

To an oven-dried reaction vessel, add this compound (1.0 eq), the boronic acid derivative (1.2 eq), and the base (2.0 eq).

-

The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the vessel.

-

Add the anhydrous, degassed solvent.

-

The reaction mixture is heated to 80-100 °C with vigorous stirring.

-